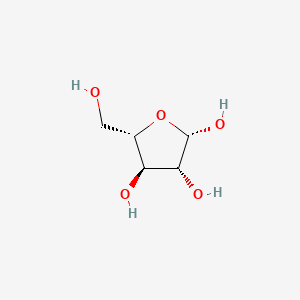

beta-L-arabinofuranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20074-49-1 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m0/s1 |

InChI Key |

HMFHBZSHGGEWLO-KLVWXMOXSA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O |

Other CAS No. |

5328-37-0 20074-49-1 |

Origin of Product |

United States |

Foundational & Exploratory

The Ubiquitous Presence of β-L-Arabinofuranose in the Plant Kingdom: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-arabinose, a pentose (B10789219) sugar, is a significant and widespread component of the plant cell wall, where it predominantly exists in its furanose form (arabinofuranose). This technical guide provides an in-depth exploration of the natural occurrence of β-L-arabinofuranose in plants, delving into the structure of arabinose-containing polysaccharides and glycoproteins, their biosynthesis, and their physiological significance. Quantitative data on arabinose content across various plant species are presented, alongside detailed experimental protocols for the isolation, analysis, and quantification of these crucial biopolymers. Furthermore, this guide illustrates key metabolic and signaling pathways involving L-arabinofuranose, offering a comprehensive resource for researchers in plant biology, carbohydrate chemistry, and drug development seeking to understand and harness the potential of these unique plant-derived molecules.

Introduction

L-Arabinose is a plant-specific monosaccharide that plays a critical role in the architecture and function of the plant cell wall.[1][2][3] Unlike most other sugars found in nature, L-arabinose is commonly found in its β-L-arabinofuranose configuration within complex glycans. This unique structural feature imparts specific properties to the polysaccharides and glycoproteins in which it resides, influencing cell wall flexibility, cell-to-cell adhesion, and plant development.[4] This guide aims to provide a comprehensive technical overview of the natural occurrence of β-L-arabinofuranose in plants, with a focus on its presence in pectic arabinans, arabinogalactan-proteins (AGPs), and arabinoxylans.

Natural Occurrence and Key Macromolecules

β-L-arabinofuranose is a fundamental constituent of several major classes of plant cell wall polymers. It is particularly abundant in the primary cell walls of dicots and non-graminaceous monocots.

Pectic Arabinans

Pectins are a complex group of polysaccharides in the primary cell wall, and among them, rhamnogalacturonan I (RG-I) is often decorated with neutral sugar side chains, predominantly arabinans and galactans.[4] Pectic arabinans are primarily composed of α-1,5-linked L-arabinofuranose residues, with branching at the C-2 and/or C-3 positions.[2] These arabinan (B1173331) side chains are thought to play a crucial role in regulating the physical properties of the pectin (B1162225) matrix, contributing to cell wall porosity and flexibility, which is particularly important during processes such as fruit ripening and in response to dehydration.[4]

Arabinogalactan-Proteins (AGPs)

Arabinogalactan-proteins are a highly diverse class of hydroxyproline-rich glycoproteins found at the cell surface, in the cell wall, and secreted into the extracellular space.[1][5] They consist of a protein backbone heavily glycosylated with large, branched arabinogalactan (B145846) polysaccharides. The carbohydrate portion, which can account for over 90% of the molecule's mass, is rich in galactose and arabinose.[6] The arabinose in AGPs is typically found as terminal β-L-arabinofuranosyl residues. AGPs are implicated in a wide array of plant growth and development processes, including cell proliferation, differentiation, and signaling.[1][6]

Arabinoxylans

In the cell walls of grasses (graminaceous monocots), arabinoxylans are the major hemicelluloses.[2] They consist of a backbone of β-1,4-linked D-xylose residues, which is substituted with α-L-arabinofuranose units at the C-2 and/or C-3 positions.[2] The degree and pattern of arabinose substitution influence the solubility, viscosity, and digestibility of the arabinoxylan, which has significant implications for the food, feed, and biofuel industries.

Quantitative Data on L-Arabinose Content

The abundance of L-arabinose varies considerably among different plant species, tissues, and developmental stages. The following tables summarize the monosaccharide composition of cell walls from various plant sources, highlighting the relative content of arabinose.

| Plant Species | Tissue/Fraction | Arabinose (mol%) | Reference |

| Arabidopsis thaliana | Leaf Cell Wall | 5-10 | [2][7] |

| Oryza sativa (Rice) | Cell Wall | 5-10 | [2] |

| Myrothamnus flabellifolius | Hydrated Leaf Cell Wall | ~25 | [8] |

| Myrothamnus flabellifolius | Desiccated Leaf Cell Wall | ~25 | [8] |

| Switchgrass | Leaf Cell Wall | ~20 | [9] |

| Switchgrass | Stem Cell Wall | ~15 | [9] |

| Plant Material | Arabinose (mol%) | Xylose (mol%) | Galactose (mol%) | Glucose (mol%) | Rhamnose (mol%) | Mannose (mol%) | Reference |

| Barley Cell Wall | 10.5 | 28.1 | 3.2 | 52.1 | 1.1 | 1.5 | [2] |

| Sorghum Cell Wall | 7.9 | 30.2 | 2.9 | 53.5 | 1.0 | 1.3 | [2] |

| Rice Cell Wall | 6.8 | 25.4 | 3.5 | 58.9 | 0.9 | 1.2 | [2] |

| Pea Cell Wall | 11.2 | 8.9 | 6.7 | 55.3 | 2.1 | 1.9 | [2] |

| Faba Bean Cell Wall | 10.8 | 7.5 | 7.1 | 58.2 | 1.8 | 1.6 | [2] |

| Mung Bean Cell Wall | 9.5 | 6.8 | 8.2 | 60.1 | 1.5 | 1.4 | [2] |

| Potato Cell Wall | 5.2 | 2.1 | 10.5 | 75.4 | 1.3 | 0.9 | [2] |

| Sweet Potato Cell Wall | 4.8 | 1.9 | 9.8 | 78.1 | 1.1 | 0.8 | [2] |

| Yam Cell Wall | 4.5 | 1.5 | 8.9 | 80.3 | 1.0 | 0.7 | [2] |

Biosynthesis of UDP-L-Arabinose

The precursor for the incorporation of L-arabinofuranose into glycans is UDP-L-arabinose. The de novo biosynthesis of UDP-L-arabinose occurs in the Golgi apparatus through a series of enzymatic reactions starting from UDP-D-glucose.

Signaling Pathways Involving Arabinogalactan-Proteins

Arabinogalactan-proteins are implicated in various signaling pathways, acting as potential ligands or co-receptors at the cell surface. One proposed mechanism involves their interaction with receptor-like kinases (RLKs) and the modulation of intracellular calcium levels.

Experimental Protocols

Isolation of Plant Cell Walls (Alcohol Insoluble Residue - AIR)

This protocol describes a general method for the isolation of cell wall material from plant tissues.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

70% (v/v) ethanol (B145695)

-

Acetone

-

Chloroform:Methanol (1:1, v/v)

-

Starch-degrading enzymes (e.g., α-amylase, pullulanase)

-

Buffer for enzyme digestion (e.g., 50 mM sodium acetate, pH 5.0)

Procedure:

-

Homogenize 5-10 g of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle or a grinder.

-

Transfer the powder to a beaker containing 50 mL of 70% ethanol and stir for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes and discard the supernatant.

-

Wash the pellet sequentially with 50 mL of chloroform:methanol (1:1), 50 mL of acetone, and finally twice with 50 mL of 70% ethanol, with a centrifugation step after each wash.

-

To remove starch, resuspend the pellet in a suitable buffer containing α-amylase and pullulanase and incubate at 37°C for 16 hours.

-

Centrifuge the suspension and wash the resulting alcohol-insoluble residue (AIR) pellet three times with 70% ethanol and once with acetone.

-

Dry the AIR pellet under vacuum or by lyophilization. Store the dried cell wall material at room temperature.

Monosaccharide Composition Analysis by TFA Hydrolysis and Alditol Acetate Derivatization

This protocol details the steps for determining the neutral monosaccharide composition of isolated plant cell walls.[10]

Materials:

-

Dried AIR (1-5 mg)

-

2 M Trifluoroacetic acid (TFA)

-

Myo-inositol (internal standard)

-

Sodium borohydride (B1222165) (NaBH₄) in DMSO

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Weigh 1-5 mg of dried AIR into a screw-cap tube. Add a known amount of myo-inositol as an internal standard.

-

Add 1 mL of 2 M TFA to the tube, cap tightly, and heat at 121°C for 1 hour.

-

Cool the tube and centrifuge to pellet any insoluble material. Transfer the supernatant to a new tube.

-

Evaporate the TFA under a stream of nitrogen or air at 40-50°C.

-

Reduction: To the dried hydrolysate, add 200 µL of 2 M NH₄OH and 1 mL of a freshly prepared solution of 10 mg/mL NaBH₄ in DMSO. Incubate at 40°C for 90 minutes.

-

Acetylation: Cool the sample and add 100 µL of glacial acetic acid to neutralize the excess NaBH₄. Add 200 µL of 1-methylimidazole and 2 mL of acetic anhydride. Vortex and incubate at room temperature for 10 minutes.

-

Add 5 mL of water to stop the reaction. Extract the alditol acetates into 1 mL of DCM.

-

Wash the DCM phase with water.

-

Analyze the alditol acetates by GC-FID. Identify and quantify the monosaccharides by comparing their retention times and peak areas with those of known standards.[10]

Extraction and Quantification of Arabinogalactan-Proteins (AGPs) using Yariv Reagent

This protocol describes the specific precipitation of AGPs from plant extracts for their quantification.[11]

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1% NaCl)

-

β-Glucosyl Yariv reagent solution (1 mg/mL in water)

-

Spectrophotometer

Procedure:

-

Homogenize fresh plant tissue in extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes to obtain a crude extract.

-

To 100 µL of the extract, add 100 µL of the β-Glucosyl Yariv reagent solution.

-

Incubate at room temperature for 1 hour to allow for the formation of the AGP-Yariv precipitate.

-

Centrifuge at 15,000 x g for 10 minutes.

-

Carefully remove the supernatant. Resuspend the pellet in 1 mL of 1% NaCl and centrifuge again.

-

Dissolve the washed pellet in 1 mL of 0.1 M NaOH.

-

Measure the absorbance at 420 nm.

-

Quantify the AGP content by comparing the absorbance to a standard curve prepared with gum arabic.

Experimental Workflows

Workflow for Plant Cell Wall Monosaccharide Analysis

Conclusion

β-L-arabinofuranose is an integral and functionally significant component of the plant cell wall. Its presence in a variety of complex glycans underscores its importance in plant growth, development, and interaction with the environment. The detailed methodologies and data presented in this guide provide a robust framework for researchers to further investigate the roles of arabinose-containing macromolecules and explore their potential applications in various fields, including the development of novel therapeutics and biomaterials. A thorough understanding of the biosynthesis and function of these unique plant biopolymers will continue to be a fruitful area of scientific inquiry.

References

- 1. Arabinoxylan enzymatic hydrolysis [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. savemyexams.com [savemyexams.com]

- 4. A role for pectin-associated arabinans in maintaining the flexibility of the plant cell wall during water deficit stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An improved protocol to study the plant cell wall proteome [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]

- 11. chemrxiv.org [chemrxiv.org]

Isolating β-L-arabinofuranose from Arabinogalactan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of β-L-arabinofuranose from arabinogalactan (B145846), a complex biopolymer found in various plant and microbial sources. This document details the necessary experimental protocols, data presentation, and relevant biological context to support research and development in carbohydrate chemistry and drug discovery.

Introduction to Arabinogalactan and β-L-arabinofuranose

Arabinogalactans are a class of branched polysaccharides composed of arabinose and galactose as the primary monosaccharide units.[1] They are widely distributed in the plant kingdom, with significant concentrations found in larch wood, as well as in gums like gum arabic.[1] Microbial sources, such as the cell wall of Mycobacterium tuberculosis, also contain arabinogalactans with distinct structural features.[2]

The structure of arabinogalactan is highly variable depending on its origin, but it generally consists of a β-(1→3)-linked D-galactopyranose backbone with side chains of β-(1→6)-linked D-galactopyranose.[3] L-arabinose is typically found in the furanose form (arabinofuranose) and is attached as terminal residues or in short side chains.[3] The L-arabinose to D-galactose ratio can vary, for instance, in larch arabinogalactan, it is approximately 1:6.[3]

β-L-arabinofuranose, a five-carbon sugar, is a key component of these complex carbohydrates. Its isolation in a pure form is essential for various applications, including its use as a building block in synthetic chemistry and for investigating its biological activities, which are of growing interest in drug development.

Experimental Protocols for Isolation and Purification

The isolation of β-L-arabinofuranose from arabinogalactan is a multi-step process that involves:

-

Hydrolysis of the arabinogalactan polymer to release the constituent monosaccharides.

-

Separation of L-arabinose from D-galactose and other components of the hydrolysate.

-

Purification and Crystallization of β-L-arabinofuranose.

-

Analytical Characterization to determine purity and confirm structure.

Hydrolysis of Arabinogalactan

The initial and critical step is the cleavage of glycosidic bonds within the arabinogalactan polymer. This can be achieved through acid hydrolysis or enzymatic hydrolysis.

Acid hydrolysis is a common method for depolymerizing arabinogalactan. The conditions can be optimized to selectively cleave the more labile arabinofuranosidic linkages while minimizing the degradation of the released monosaccharides.

Detailed Protocol for Acid Hydrolysis of Larch Arabinogalactan:

-

Preparation: Prepare a solution of larch arabinogalactan in deionized water (e.g., 10 g/L).

-

Acidification: Add a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution to achieve the desired concentration (e.g., pH 1).[4]

-

Heating: Heat the mixture in a sealed reactor at a controlled temperature (e.g., 90-130°C) with constant stirring.[4][5] The reaction time will vary depending on the temperature and acid concentration (e.g., 1 to 5 hours).[4][5]

-

Neutralization: After hydrolysis, cool the reaction mixture and neutralize it to a pH of 6-7 using a suitable base, such as sodium hydroxide (B78521) (NaOH) or calcium carbonate (CaCO₃).[4]

-

Filtration: Remove any insoluble material by filtration. The resulting solution is the hydrolysate containing L-arabinose, D-galactose, and potentially some degradation products like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF).[5]

Workflow for Acid Hydrolysis:

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, minimizing the formation of degradation products. This method utilizes specific glycoside hydrolases to cleave the arabinofuranosyl linkages.

Key Enzymes:

-

α-L-Arabinofuranosidases (EC 3.2.1.55): These enzymes specifically hydrolyze terminal non-reducing α-L-arabinofuranosyl residues.

-

β-Galactosidases (EC 3.2.1.23): These enzymes can be used to break down the galactose backbone, although the primary goal is often the selective release of arabinose.[6]

Detailed Protocol for Enzymatic Hydrolysis:

-

Enzyme Selection: Choose an appropriate α-L-arabinofuranosidase with high specificity for the linkages present in the arabinogalactan source.

-

Buffer Preparation: Prepare a buffer solution at the optimal pH for the selected enzyme (e.g., 50 mM sodium acetate (B1210297) buffer, pH 6.0).

-

Reaction Setup: Dissolve the arabinogalactan in the buffer and add the enzyme at a predetermined concentration.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle agitation for a sufficient duration (e.g., 16-24 hours).

-

Enzyme Inactivation: Terminate the reaction by heating the mixture (e.g., boiling for 10 minutes) to denature the enzyme.

-

Clarification: Centrifuge or filter the mixture to remove any precipitated protein and obtain the hydrolysate.

Workflow for Enzymatic Hydrolysis:

Separation of L-Arabinose and D-Galactose

The hydrolysate is a mixture of monosaccharides that requires separation to isolate L-arabinose. Preparative chromatography is the most effective method for this purpose.

Protocol for Preparative Ion-Exchange Chromatography:

-

Resin Selection and Preparation: A strong acid cation exchange resin in the calcium (Ca²⁺) or barium (Ba²⁺) form is commonly used.[1][3] Zeolite molecular sieves, such as Ba-substituted zeolite X (BaX), have also shown superior performance.[1] The resin should be thoroughly washed and equilibrated with deionized water.

-

Column Packing: Pack a preparative-scale chromatography column with the prepared resin.

-

Sample Loading: Load the concentrated hydrolysate onto the column.

-

Elution: Elute the sugars with deionized water at a controlled flow rate and temperature. The separation is based on the differential interaction of the sugar hydroxyl groups with the cations on the resin.

-

Fraction Collection: Collect fractions of the eluate and analyze them for their sugar content using an appropriate analytical method (e.g., HPAEC-PAD).

-

Pooling and Concentration: Pool the fractions containing pure L-arabinose and concentrate the solution under reduced pressure.

Purification and Crystallization of β-L-arabinofuranose

The final step in obtaining pure β-L-arabinofuranose is crystallization.

Protocol for Crystallization:

-

Solvent Selection: A common solvent system for the crystallization of L-arabinose is a mixture of ethanol (B145695) and water.[7]

-

Concentration: Concentrate the purified L-arabinose solution to a syrup.

-

Dissolution: Dissolve the syrup in a minimal amount of hot water.

-

Precipitation: Slowly add ethanol to the hot aqueous solution until a slight turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to promote crystal formation.

-

Crystal Collection: Collect the crystals by filtration.

-

Washing and Drying: Wash the crystals with cold ethanol and dry them under vacuum.

Data Presentation: Quantitative Analysis

The efficiency of the isolation process can be evaluated by quantifying the yield and purity at each step.

| Hydrolysis Method | Arabinogalactan Source | Temperature (°C) | Time (min) | Arabinose Yield (wt%) | Galactose Yield (wt%) | Reference |

| Acid Hydrolysis (Zr-SBA-15) | Larix Sibirica | 110 | 300 | 7.3 | 17.7 | [8] |

| Acid Hydrolysis (Zr-SBA-15) | Larix Sibirica | 130 | 300 | <9 | 51.4 | [5][8] |

| Acid Hydrolysis (Zr-SBA-15) | Larix Sibirica | 150 | 60 | 5.0 | 30.9 | [8] |

| Acid Hydrolysis (HCl, pH 1) | Larch | 90 | - | - | - | [4] |

| Enzymatic Hydrolysis (Crude Enzyme) | Arabinoxylan | - | - | 21.3 | - | [9] |

| Separation & Purification Step | Method | Recovery Yield (%) | Final Purity (%) | Reference |

| Crystallization from Methanol/Ethanol | Acid Hydrolysate of Gum Arabic | 15.6 (overall) | 97.5 | [7] |

Analytical Characterization

The purity and identity of the isolated β-L-arabinofuranose must be confirmed using various analytical techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This is a highly sensitive and specific method for carbohydrate analysis.

Protocol for HPAEC-PAD Analysis:

-

System: Dionex ICS-3000 or equivalent.

-

Column: CarboPac™ PA10 analytical column (2 mm × 250 mm) with a guard column.

-

Column Temperature: 30°C.

-

Eluent: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. For isocratic elution of a standard mix including arabinose and galactose, 12 mM NaOH can be used.

-

Flow Rate: 0.7 mL/min.

-

Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides detailed structural information after derivatization of the sugar.

Protocol for GC-MS Analysis:

-

Hydrolysis (if starting from a polymer): Treat the sample with 2M trifluoroacetic acid (TFA) at 120°C for 2 hours.

-

Derivatization:

-

Octanolysis: React the dried hydrolysate with R-(-)-2-octanol and TFA at 120°C overnight.

-

Trifluoroacetylation: Treat the dried octyl-arabinosides with trifluoroacetic anhydride (B1165640) (TFAA) at 55°C for 20 minutes.

-

-

GC-MS Analysis:

-

Column: DB-5 silica (B1680970) capillary column (60 m × 0.25 mm × 0.25 µm).

-

Temperature Program: Hold at 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C.

-

Ionization: Electron impact (EI) at 70 eV.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment of the final product. Both ¹H and ¹³C NMR can be used to confirm the structure of β-L-arabinofuranose. Quantitative NMR (qNMR) can be employed for accurate purity determination.[10]

Biological Context: Arabinogalactan Protein Signaling

Arabinogalactan proteins (AGPs) are implicated in various signaling pathways in plants, acting as potential ligands for receptor-like kinases (RLKs).[11] This interaction is crucial for processes like cell growth, development, and stress responses.

The current understanding suggests that GPI-anchored AGPs at the plasma membrane can interact with RLKs, potentially as co-receptors, to initiate a signaling cascade.[2] This interaction may lead to the activation of downstream signaling components, including an increase in cytosolic calcium levels, which then triggers further cellular responses.[11]

Proposed AGP-RLK Signaling Pathway:

This guide provides a foundational framework for the isolation and characterization of β-L-arabinofuranose from arabinogalactan. Researchers are encouraged to adapt and optimize these protocols based on their specific starting materials and available instrumentation. The purified β-L-arabinofuranose can then serve as a valuable tool for further research in glycobiology and the development of novel therapeutics.

References

- 1. The Role of Arabinogalactan Type II Degradation in Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabinogalactan-Proteins: Key Regulators at the Cell Surface? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. beta-L-Arabinofuranosyl-(1->2)-beta-L-arabinofuranose | C10H18O9 | CID 71306364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US7498430B2 - Process for the preparation and separation of arabinose and xylose from a mixture of saccharides - Google Patents [patents.google.com]

- 7. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coexpression of β-D-galactosidase and L-arabinose isomerase in the production of D-tagatose: a functional sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy [mdpi.com]

- 10. Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Elucidation of β-L-Arabinofuranose by NMR Spectroscopy

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of β-L-arabinofuranose and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. L-arabinose, a key constituent of various biopolymers like hemicellulose and pectin, predominantly exists in the furanose (five-membered ring) form within these structures. Determining the precise stereochemistry and connectivity, particularly of the β-anomer, is crucial for understanding its biological function and for applications in drug development and material science.

NMR spectroscopy is an unparalleled, non-destructive technique for determining the three-dimensional structure of molecules in solution.[1] However, the analysis of reducing sugars like L-arabinofuranose is complicated by the equilibrium of multiple forms (anomers) in solution, including α- and β-furanoses and pyranoses, which leads to complex spectra with overlapping signals.[2] This guide will detail a systematic approach using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to overcome these challenges and achieve unambiguous structural assignment. While this guide focuses on the β-L-arabinofuranose moiety, data from its methyl glycoside derivative is utilized for clarity, as it stabilizes the anomeric center and provides well-resolved spectra representative of the core furanose structure.

Core Principles and Experimental Workflow

The structural elucidation process relies on a series of NMR experiments that build upon one another to assemble a complete molecular picture. The general workflow involves initial 1D analysis to identify the constituent protons and carbons, followed by 2D correlation experiments to establish connectivity.

Figure 1: General workflow for the structural elucidation of carbohydrates by NMR spectroscopy.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for acquiring high-quality, reproducible NMR data.

1. Sample Preparation:

-

Compound: High-purity methyl β-L-arabinofuranoside.

-

Solvent: Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. D₂O is preferred for its ability to exchange with hydroxyl protons, simplifying the spectrum.

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.6 mL of deuterated solvent is typically sufficient for most modern NMR spectrometers.[1]

-

Reference: For spectra recorded in D₂O, a small amount of internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or acetone (B3395972) can be used.[1]

2. NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1][3]

-

1D ¹H NMR: Provides information on the chemical environment, multiplicity (J-coupling), and integration of all protons.

-

1D ¹³C NMR & DEPT: Identifies all carbon signals. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) groups.

-

2D COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] This is fundamental for tracing the proton sequence around the furanose ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (¹JCH).[5] This experiment is crucial for assigning carbon resonances.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, ⁴JCH).[6] This is vital for confirming the overall carbon skeleton and identifying linkages across glycosidic bonds or to substituents.

Data Analysis and Structural Interpretation

The following sections detail the stepwise analysis of the NMR data, using methyl β-L-arabinofuranoside as a reference compound.[7]

Figure 2: Numbering scheme for the β-L-arabinofuranose moiety.

¹H and ¹³C NMR Data

The first step is the assignment of all proton and carbon signals. The anomeric proton (H-1) is typically found in a distinct downfield region. For furanose rings, the distinction between α and β anomers can be made based on the coupling constant ³J(H1,H2) and the chemical shift of C-1.[1][2] Generally, β-furanoses exhibit a smaller coupling constant (0–2 Hz) compared to α-furanoses (3–5 Hz).[2] However, values can vary with substitution. In methyl β-L-arabinofuranoside, the anomeric proton appears as a doublet at 4.74 ppm with a coupling constant J(1,2) of 4.8 Hz.[7]

Table 1: ¹H and ¹³C NMR Chemical Shifts for Methyl β-L-arabinofuranoside [7] (Data acquired in D₂O)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.74 | 108.8 |

| 2 | 3.99 | 83.1 |

| 3 | 3.85 | 77.2 |

| 4 | 3.73 | 84.7 |

| 5a, 5b | 3.61, 3.46 | 62.1 |

| Me | 3.26 | 55.4 |

COSY Analysis: Tracing the Spin System

The COSY spectrum reveals the sequence of protons around the furanose ring. Starting from the well-resolved anomeric proton (H-1), one can walk through the spin system by identifying its cross-peak to H-2, then from H-2 to H-3, and so on.

Figure 3: Key ³J COSY correlations in β-L-arabinofuranose. (Note: Image is illustrative).

-

H-1 ↔ H-2: A cross-peak between δ 4.74 and δ 3.99 confirms their adjacency.

-

H-2 ↔ H-3: A correlation from δ 3.99 to δ 3.85 links H-2 and H-3.

-

H-3 ↔ H-4: A cross-peak between δ 3.85 and δ 3.73 connects H-3 and H-4.

-

H-4 ↔ H-5: A correlation from δ 3.73 to the signals at δ 3.61/3.46 connects the ring to the exocyclic methylene (B1212753) group.

HSQC and HMBC Analysis: Building the Carbon Skeleton

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of each carbon atom based on the previously assigned proton resonances (as listed in Table 1).

The HMBC experiment provides the final piece of the puzzle by revealing longer-range connectivities, confirming the overall structure.

Figure 4: Key HMBC correlations for confirming the structure of methyl β-L-arabinofuranoside.

-

H-1 (δ 4.74) → C-2 (δ 83.1) and C-4 (δ 84.7): These correlations confirm the position of H-1 relative to C-2 (two bonds, ²J) and C-4 (three bonds, ³J) across the ring oxygen.

-

H-4 (δ 3.73) → C-2 (δ 83.1), C-3 (δ 77.2), and C-5 (δ 62.1): These correlations firmly place the C-5 hydroxymethyl group at the C-4 position and confirm the ring structure.

-

Me protons (δ 3.26) → C-1 (δ 108.8): This crucial three-bond correlation confirms the attachment of the methyl group to the anomeric carbon via the glycosidic oxygen, verifying the compound as a methyl glycoside.

Quantitative Data Summary

The following table summarizes the key coupling constants that are essential for determining the conformation and configuration of the furanose ring.

Table 2: Key ¹H-¹H Coupling Constants (J) for Methyl β-L-arabinofuranoside [7]

| Coupling | Value (Hz) | Significance |

| J(1,2) | 4.8 | Anomeric configuration and H1-H2 dihedral angle |

| J(2,3) | 8.2 | H2-H3 dihedral angle |

| J(3,4) | 4.8 | H3-H4 dihedral angle |

| J(4,5) | 7.5 | Conformation of the exocyclic C4-C5 bond |

Conclusion

The comprehensive structural elucidation of β-L-arabinofuranose and its derivatives is achieved through a systematic and multi-faceted NMR spectroscopy approach. By combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, it is possible to unambiguously assign all proton and carbon resonances, establish the covalent framework, and determine the anomeric configuration. The workflow and data interpretation methods outlined in this guide provide a robust framework for researchers engaged in carbohydrate chemistry, enabling precise structural characterization that is fundamental to advancing our understanding of their roles in biology and medicine.

References

- 1. iris.unina.it [iris.unina.it]

- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmse000213 L-(+)-Arabinose at BMRB [bmrb.io]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 PROTEIN FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of β-L-arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-L-arabinofuranose, a five-membered ring furanose form of the pentose (B10789219) sugar L-arabinose, is a crucial component of various biopolymers, particularly in the plant kingdom. It is a key constituent of hemicelluloses such as arabinoxylans and arabinogalactans, as well as pectic polysaccharides. The unique structural and chemical properties of β-L-arabinofuranose residues within these complex carbohydrates play a significant role in their biological functions and industrial applications. This technical guide provides a comprehensive overview of the chemical properties and stability of β-L-arabinofuranose, offering valuable insights for researchers in carbohydrate chemistry, glycobiology, and drug development.

Chemical Properties of β-L-arabinofuranose

The chemical identity and reactivity of β-L-arabinofuranose are defined by its molecular structure, which includes a five-membered furanose ring, a β-anomeric configuration at the C1 position, and multiple hydroxyl groups.

Structure and Functional Groups

β-L-arabinofuranose is a monosaccharide with the chemical formula C₅H₁₀O₅.[1] Its IUPAC name is (2S,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol.[1] The furanose ring is conformationally flexible, existing in various envelope (E) and twist (T) conformations. This flexibility is a key determinant of its biological activity and interaction with enzymes. The molecule possesses primary and secondary hydroxyl groups, which are sites for various chemical reactions, including glycosylation, esterification, and etherification.

Conformational Analysis

The five-membered ring of β-L-arabinofuranose is not planar and undergoes pseudorotation, leading to a dynamic equilibrium of various conformers. The conformational preferences of the furanose ring can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.[2][3][4][5][6] These analyses help in understanding the three-dimensional structure of β-L-arabinofuranose-containing oligosaccharides and their interactions with proteins.

A logical workflow for the conformational analysis of a furanose ring is depicted below:

Stability of β-L-arabinofuranose

The stability of β-L-arabinofuranose is influenced by several factors, including pH, temperature, and the presence of enzymes. Understanding its stability profile is critical for applications in drug development, food science, and biofuel production.

pH-Dependent Stability

Acidic Conditions: Under acidic conditions, the glycosidic linkages of arabinofuranosides are susceptible to hydrolysis. The rate of hydrolysis is dependent on the pH and temperature.[7][8] The degradation of L-arabinose in acidic solutions at elevated temperatures can lead to the formation of furfural.[8]

Alkaline Conditions: In alkaline solutions, monosaccharides can undergo a series of reactions including isomerization and degradation. The degradation of arabinose under alkaline conditions can lead to the formation of various acidic products.[9][10] The specific degradation pathways and products are influenced by the concentration of the base and the reaction temperature.

Thermal Stability

Thermal degradation of L-arabinose can occur at elevated temperatures, leading to the formation of a complex mixture of products.[11][12][13] Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a common technique used to identify the thermal decomposition products of carbohydrates.[13][14] These products can include furans, aldehydes, ketones, and other small organic molecules.

Enzymatic Stability

β-L-arabinofuranosidic linkages are specifically cleaved by enzymes known as β-L-arabinofuranosidases. These enzymes are found in various microorganisms and play a crucial role in the breakdown of plant cell wall polysaccharides. The activity of these enzymes is highly dependent on pH and temperature, with optimal conditions varying between different enzymes.[15]

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[16]

Objective: To investigate the stability of β-L-arabinofuranose under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

Materials:

-

β-L-arabinofuranose

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index Detector - RID)[17]

-

pH meter

-

Thermostatic water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of β-L-arabinofuranose in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60 °C) for a defined period. Withdraw samples at different time points, neutralize with NaOH, and analyze by HPLC.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at a specific temperature (e.g., 60 °C) for a defined period. Withdraw samples at different time points, neutralize with HCl, and analyze by HPLC.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep at room temperature for a defined period. Withdraw samples and analyze by HPLC.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80 °C) for a defined period. Withdraw samples, cool, and analyze by HPLC.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber for a defined period. Analyze the sample by HPLC.

-

Analysis: Quantify the remaining β-L-arabinofuranose and identify and quantify any degradation products using HPLC. The mobile phase for HPLC can be a dilute acid solution (e.g., 0.005 M H₂SO₄) with an isocratic elution.[17]

A logical workflow for a forced degradation study is presented below:

Protocol for NMR-Based Conformational Analysis

Objective: To determine the solution conformation of β-L-arabinofuranose.

Materials:

-

β-L-arabinofuranose

-

Deuterated solvent (e.g., D₂O)

-

High-field NMR spectrometer (≥ 500 MHz)

Procedure:

-

Sample Preparation: Dissolve a small amount of β-L-arabinofuranose in the deuterated solvent.

-

NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, TOCSY, and NOESY experiments.

-

Data Processing: Process the NMR data using appropriate software.

-

Spectral Assignment: Assign all proton and carbon signals using the combination of 1D and 2D spectra.

-

Coupling Constant Analysis: Extract the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H spectrum.

-

Conformational Analysis: Use the Karplus equation to relate the measured ³JHH values to the dihedral angles of the furanose ring, which allows for the determination of the preferred ring conformation. NOESY data can provide information on through-space proximities of protons, further aiding in the conformational analysis.

Data Presentation

The following tables summarize the key chemical and physical properties of β-L-arabinofuranose.

Table 1: General Chemical Properties of β-L-arabinofuranose

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀O₅ | [1] |

| Molar Mass | 150.13 g/mol | [1] |

| IUPAC Name | (2S,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | [1] |

| CAS Number | 20074-49-1 | [1] |

Table 2: Summary of Stability Characteristics of β-L-arabinofuranose

| Condition | Stability | Degradation Products |

| Acidic (low pH) | Unstable, especially at elevated temperatures | Furfural, other degradation products |

| Alkaline (high pH) | Unstable | Various acidic products |

| Thermal | Unstable at high temperatures | Furans, aldehydes, ketones |

| Enzymatic | Susceptible to β-L-arabinofuranosidases | L-arabinose |

Conclusion

β-L-arabinofuranose is a chemically versatile and biologically significant monosaccharide. Its furanose ring flexibility and the reactivity of its hydroxyl groups are central to its role in complex carbohydrates. The stability of β-L-arabinofuranose is highly dependent on environmental conditions such as pH and temperature, and it is readily degraded by specific enzymes. A thorough understanding of these chemical properties and stability profiles, facilitated by the experimental protocols outlined in this guide, is essential for researchers and professionals working with this important carbohydrate in various scientific and industrial contexts. The provided data and workflows offer a solid foundation for further investigation and application of β-L-arabinofuranose.

References

- 1. journals.co.za [journals.co.za]

- 2. benchchem.com [benchchem.com]

- 3. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterisation of "caramel-type" thermal decomposition products of selected monosaccharides including fructose, mannose, galactose, arabinose and ribose by advanced electrospray ionization mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Novel α-L-Arabinofuranosidase of Family 43 Glycoside Hydrolase (Ct43Araf) from Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biosynthesis of UDP-β-L-Arabinofuranose: A Technical Guide for Researchers

Abstract

Uridine diphosphate-β-L-arabinofuranose (UDP-Araf) is an essential precursor for the biosynthesis of arabinofuranosyl-containing glycans, which are critical components of the cell walls of various organisms, including bacteria, fungi, and plants. The furanose form of arabinose is particularly important for the structural integrity and function of these cell walls. This technical guide provides an in-depth overview of the biosynthesis pathway of UDP-β-L-arabinofuranose, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is intended for researchers, scientists, and drug development professionals working in glycobiology, microbiology, and plant sciences. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the metabolic pathways to facilitate a deeper understanding of this crucial biological process.

Introduction

L-arabinose is a pentose (B10789219) sugar that is widely distributed in nature, predominantly in the furanose configuration within complex glycans. These arabinofuranosyl residues are integral to the structure of polysaccharides such as arabinans, arabinogalactans, and arabinoxylans, which are major components of the cell walls of mycobacteria and plants. The biosynthesis of these complex carbohydrates is dependent on the availability of the nucleotide sugar donor, UDP-β-L-arabinofuranose. The pathway for the synthesis of UDP-Araf involves a series of enzymatic conversions starting from the common precursor, UDP-α-D-glucose. Understanding this pathway is of significant interest for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis, and for the manipulation of plant cell wall composition for biofuel production. This guide will explore the core biosynthetic route to UDP-β-L-arabinofuranose, highlighting the differences between prokaryotic and eukaryotic systems.

The Core Biosynthesis Pathway

The biosynthesis of UDP-β-L-arabinofuranose is a multi-step enzymatic process that can be broadly divided into four key stages. While the overall pathway is conserved, the specific enzymes and their subcellular localization can vary between organisms.

Prokaryotic Pathway

In many bacteria, including the human pathogen Campylobacter jejuni, the genes for the biosynthesis of UDP-β-L-arabinofuranose are often found in a single gene cluster.[1] The pathway commences with UDP-α-D-glucose and proceeds as follows:

-

Oxidation of UDP-α-D-glucose: The first step is the NAD⁺-dependent oxidation of UDP-α-D-glucose to UDP-α-D-glucuronic acid, catalyzed by UDP-α-D-glucose 6-dehydrogenase.[2][3]

-

Decarboxylation of UDP-α-D-glucuronic acid: The resulting UDP-α-D-glucuronic acid is then decarboxylated to form UDP-α-D-xylose. This reaction is catalyzed by UDP-α-D-glucuronate 6-decarboxylase and also requires NAD⁺.[2][3]

-

Epimerization of UDP-α-D-xylose: UDP-α-D-xylose is subsequently epimerized at the C4 position to yield UDP-β-L-arabinopyranose. This reversible reaction is catalyzed by UDP-α-D-xylose 4-epimerase.[2][4]

-

Isomerization to the Furanose Form: The final and crucial step is the conversion of the pyranose ring of UDP-β-L-arabinopyranose to the furanose ring, resulting in the formation of UDP-β-L-arabinofuranose.[1][2] This isomerization is catalyzed by a UDP-β-L-arabinopyranose mutase and, in many bacteria, is an FADH₂-dependent reaction.[1][2]

Eukaryotic (Plant) Pathway

In plants, the biosynthesis of UDP-β-L-arabinofuranose follows a similar sequence of intermediates, but with notable differences in the enzymes and their subcellular locations.[5][6] The de novo pathway is the primary route for its synthesis.[6]

-

Synthesis of UDP-D-xylose: The initial steps leading to the formation of UDP-D-xylose from UDP-D-glucose via UDP-D-glucuronic acid occur in the cytosol.[6][7]

-

Epimerization in the Golgi: UDP-D-xylose is transported into the Golgi apparatus, where it is converted to UDP-L-arabinopyranose by a Golgi-localized UDP-D-xylose 4-epimerase.[8][9]

-

Cytosolic Isomerization: UDP-L-arabinopyranose is then transported out of the Golgi into the cytosol for the final isomerization step.[5][10]

-

Conversion to UDP-L-arabinofuranose: In the cytosol, UDP-arabinopyranose mutases (UAMs), which are often members of the Reversibly Glycosylated Protein (RGP) family, catalyze the conversion of UDP-L-arabinopyranose to UDP-L-arabinofuranose.[5][10] Unlike their bacterial counterparts, these plant mutases do not typically require a flavin cofactor.[11]

-

Transport back into the Golgi: The final product, UDP-L-arabinofuranose, is then transported back into the Golgi lumen, where it serves as a substrate for arabinosyltransferases.[6][10]

Plants also possess a salvage pathway that can convert free L-arabinose into UDP-L-arabinopyranose.[12]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the UDP-β-L-arabinofuranose biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | K_m | k_cat | V_max | Optimal pH |

| UDP-glucose 6-dehydrogenase | Human | UDP-glucose | - | - | - | 7.5 |

| UDP-glucuronate decarboxylase | Cryptococcus neoformans | UDP-glucuronic acid | ~0.7 mM | - | 0.8 µmol/min/mg | - |

| UDP-arabinopyranose mutase | Rice (Oryza sativa) | UDP-arabinofuranose | 70 µM | - | 1.18 nmol/min | - |

| UDP-arabinopyranose mutase | Rice (Oryza sativa) | UDP-arabinopyranose | 130 µM | - | 0.55 nmol/min | - |

Note: Data for human UDP-glucose 6-dehydrogenase kinetics are available but not fully detailed here.[2]

Table 2: Equilibrium Constants and Ratios

| Reaction | Enzyme | Organism | Equilibrium Ratio (Product/Substrate) | Notes |

| UDP-arabinopyranose <=> UDP-arabinofuranose | UDP-arabinopyranose mutase | Rice (Oryza sativa) | 10:90 (furanose:pyranose) | The pyranose form is thermodynamically favored.[10][11] |

| UDP-xylose <=> UDP-arabinose | UDP-xylose 4-epimerase | Sinorhizobium meliloti | 0.8 (arabinose:xylose) | At equilibrium. |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the study of UDP-β-L-arabinofuranose biosynthesis.

Enzyme Assays

The activity of UDP-α-D-glucose 6-dehydrogenase is typically measured by monitoring the production of NADH spectrophotometrically at 340 nm.[2]

-

Reaction Mixture:

-

50 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

1 mM UDP-glucose

-

10 mM NAD⁺

-

Enzyme solution

-

-

Procedure:

-

Combine the buffer, UDP-glucose, and NAD⁺ in a cuvette.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at 340 nm over time at 25°C.

-

Calculate the initial rate from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[2]

-

The activity of this enzyme can be monitored by the consumption of UDP-glucuronic acid or the formation of UDP-xylose using HPLC.

-

Reaction Mixture:

-

40 mM Tris-HCl (pH 7.4)

-

1 mM NAD⁺

-

1 mM UDP-glucuronic acid

-

Enzyme solution

-

-

Procedure:

-

Incubate the reaction mixture at a specified temperature (e.g., 23°C or 37°C) for a set time (e.g., 15-60 minutes).

-

Stop the reaction by adding an equal volume of phenol/chloroform.

-

Analyze the aqueous phase by HPLC to quantify the substrate and product.

-

The interconversion of UDP-α-D-xylose and UDP-β-L-arabinopyranose can be monitored by separating the two nucleotide sugars using high-performance anion-exchange chromatography (HPAEC).[13]

-

Reaction Mixture:

-

50 mM HEPES/KOH buffer (pH 8.0)

-

Varying concentrations of UDP-α-D-xylose (e.g., 14 µM to 6.0 mM)

-

Enzyme solution (e.g., 5.0 nM)

-

-

Procedure:

-

Incubate the reaction at 25°C.

-

Take aliquots at different time points and stop the reaction (e.g., by boiling or adding acid).

-

Separate and quantify the substrate and product using a CarboPac PA1 column with a potassium acetate (B1210297) gradient.[13]

-

The activity of the mutase is determined by measuring the formation of UDP-arabinofuranose from UDP-arabinopyranose, or vice versa, using HPLC.[10]

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl)

-

Substrate (UDP-arabinopyranose or UDP-arabinofuranose)

-

Enzyme solution

-

-

Procedure:

-

Incubate the reaction at a specified temperature.

-

Stop the reaction at various time points.

-

Analyze the reaction mixture by HPLC to separate and quantify the pyranose and furanose forms.

-

Product Identification and Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the identity of the nucleotide sugar intermediates and the final product.[13] It provides accurate mass-to-charge ratio (m/z) information. For example, the M-1 anion of UDP-D-xylose has an m/z of 535.04.[13]

¹H and ³¹P NMR spectroscopy are invaluable for the structural elucidation of the sugar moieties and for observing the enzymatic conversions in real-time.[13] For instance, ³¹P NMR can be used to monitor the positional isotope exchange in ¹⁸O-labeled UDP-β-L-arabinopyranose to investigate the catalytic mechanism of the mutase.[13]

Conclusion and Future Perspectives

The biosynthesis of UDP-β-L-arabinofuranose is a fundamental pathway in many organisms, providing an essential building block for cell wall construction. The elucidation of this pathway has opened up new avenues for the development of targeted therapies against pathogenic microorganisms and for the bioengineering of plant biomass. Future research will likely focus on the detailed structural and mechanistic characterization of the enzymes involved, particularly the UDP-arabinopyranose mutases, to understand their substrate specificity and catalytic mechanisms. Furthermore, a deeper understanding of the regulation of this pathway could lead to novel strategies for controlling cell wall biosynthesis in various organisms. The data and protocols presented in this guide provide a solid foundation for researchers to further explore this fascinating and important area of glycobiology.

References

- 1. mtc-usa.com [mtc-usa.com]

- 2. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characteristics of plant UDP-arabinopyranose mutases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of UDP-arabinopyranose mutase from Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates UDP-xylose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A plant mutase that interconverts UDP-arabinofuranose and UDP-arabinopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Pivotal Role of β-L-Arabinofuranose in Plant Cell Wall Architecture and Signaling: A Technical Guide

Introduction

The plant cell wall is a complex and dynamic extracellular matrix that provides structural support, dictates cell shape, and mediates interactions with the environment. It is primarily composed of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses, pectins, and structural proteins. Among the various monosaccharide components, L-arabinose, predominantly found in its furanose ring form (β-L-arabinofuranose), plays a crucial, multifaceted role.[1] Although less abundant than glucose or xylose, arabinofuranosyl residues are integral to the structure and function of several key cell wall polymers, including pectins, hemicelluloses, and glycoproteins.[2][3] This technical guide provides an in-depth exploration of the role of β-L-arabinofuranose in plant cell wall architecture, its involvement in signaling, and the experimental methodologies used for its study.

1. Occurrence of β-L-Arabinofuranose in Plant Cell Wall Polymers

β-L-arabinofuranose (Araf) residues are key constituents of the side chains of various cell wall polysaccharides and glycoproteins. Their presence, linkage, and abundance vary significantly between plant species, tissues, and developmental stages.[4][5]

-

Pectins: Pectin (B1162225) is a complex family of galacturonic acid-rich polysaccharides. Within the "hairy" region of pectin known as Rhamnogalacturonan I (RG-I), a backbone of alternating rhamnose and galacturonic acid is decorated with neutral sugar side chains.[6] These side chains are frequently rich in arabinose, forming linear or branched α-(1,5)-L-arabinans.[4] These arabinan (B1173331) side chains are critical for pectin's physical properties and interactions with other wall components.[7]

-

Hemicelluloses: In the primary cell walls of commelinid monocots, arabinoxylans are major hemicelluloses, consisting of a β-(1→4)-linked D-xylopyranose backbone substituted with α-L-arabinofuranose units.[8][9] In some dicotyledonous plants, xyloglucans can also be substituted with terminal α-L-Araf residues.[2]

-

Arabinogalactan (B145846) Proteins (AGPs): AGPs are a diverse class of heavily glycosylated, hydroxyproline-rich glycoproteins found at the plasma membrane, in the cell wall, and as extracellular secretions.[10][11] The carbohydrate portion, often called a type II arabinogalactan, consists of a β-(1,3)-galactan backbone with β-(1,6)-galactan side chains, which are extensively decorated with terminal α-L-arabinofuranose residues.[11][12] These structures are implicated in a vast array of plant growth and development processes.[13]

-

Extensins: These are another class of hydroxyproline-rich glycoproteins that form a structural network within the cell wall. The hydroxyproline (B1673980) residues are often glycosylated with short chains of β-L-arabinofuranosides.[2][14]

2. Biosynthesis of UDP-L-Arabinofuranose

The incorporation of arabinose into cell wall polymers requires the nucleotide sugar donor UDP-L-arabinofuranose (UDP-Araf). However, the thermodynamically stable form is UDP-L-arabinopyranose (UDP-Arap).[1][15] Plants possess specific enzymes called UDP-L-arabinopyranose mutases, previously known as Reversibly Glycosylated Proteins (RGPs), that catalyze the interconversion of UDP-Arap to UDP-Araf in the cytosol.[1][15] This conversion is indispensable for normal plant development, as demonstrated by severe growth defects in Arabidopsis mutants deficient in these enzymes.[1][15] The biosynthesis of UDP-arabinose itself originates from UDP-xylose through the action of UDP-D-xylose 4-epimerases (e.g., MUR4 in Arabidopsis).[16]

3. Functional Roles in Cell Wall Architecture and Plant Physiology

The arabinofuranosyl residues in cell wall polymers contribute to a wide range of functions, from maintaining structural integrity to mediating complex signaling events.

-

Maintaining Cell Wall Flexibility and Hydration: The arabinan side chains of pectin are proposed to act as plasticizers, preventing the irreversible adhesion of cell wall polymers during periods of dehydration.[6][7] By binding water, they help maintain the flexibility and hydration of the cell wall, which is critical for cell expansion and tolerance to water deficit stress.[6][7]

-

Cell Adhesion: Genetic studies involving the removal of arabinan side chains have resulted in callus cultures with loosely attached cells, suggesting a role for these pectic domains in normal cell-to-cell adhesion.[7]

-

Cross-linking of Wall Polymers: Arabinan chains can be esterified with ferulic acid, which can then be oxidatively coupled to form diferulate bridges.[6] These bridges can cross-link separate pectin molecules, contributing to the structural integrity of the pectin matrix and its association with other wall components like cellulose and xyloglucan.[6][7]

-

Signaling and Development: AGPs, with their extensive arabinogalactan decorations, are deeply involved in cellular signaling. The glucuronic acid residues often found on AGPs can bind calcium ions (Ca²⁺).[17][18] This interaction is crucial for calcium signaling from the apoplast to the cytosol, influencing processes like root development and responses to external stimuli.[17] Mutants with defective AGP glycosylation show reduced calcium binding, leading to developmental defects such as smaller stature and deformed leaves.[17][18] Furthermore, arabinose-containing polymers are implicated in salt stress tolerance.[13][16]

4. Quantitative Data

The L-Arabinose content of cell walls is crucial for plant development. Genetic modification of the enzymes responsible for its biosynthesis leads to significant changes in cell wall composition and observable phenotypes.

| Gene/Mutant | Plant Species | Effect on L-Arabinose Content | Phenotype | Reference |

| rgp1 knockout | Arabidopsis thaliana | ~12-31% reduction in total L-Ara | No obvious phenotype alone | [1][15] |

| rgp2 knockout | Arabidopsis thaliana | ~12-31% reduction in total L-Ara | No obvious phenotype alone | [1][15] |

| rgp1 rgp2 double knockdown | Arabidopsis thaliana | Almost complete deficiency of L-Ara | Severe developmental defects, dwarfism | [1][15] |

| mur4 mutant | Arabidopsis thaliana | ~50% reduction in cell wall arabinose | Reduced root elongation, salt hypersensitivity | [16] |

| ARAF1 Overexpression | Arabidopsis thaliana | Localized reduction in arabinan epitopes | Delayed inflorescence, altered stem architecture | [19] |

5. Experimental Protocols

5.1. Cell Wall Monosaccharide Composition Analysis

This protocol provides a general workflow for determining the neutral sugar composition of plant cell walls.

-

Alcohol-Insoluble Residue (AIR) Preparation:

-

Homogenize fresh plant tissue in 70% ethanol (B145695) to precipitate polysaccharides and proteins while removing soluble sugars and metabolites.

-

Wash the pellet sequentially with ethanol, chloroform:methanol (1:1), and acetone (B3395972) to remove lipids and pigments.

-

Dry the resulting pellet (AIR), which represents the crude cell wall fraction.

-

-

Starch Removal:

-

Resuspend AIR in a suitable buffer (e.g., MOPS or acetate (B1210297) buffer).

-

Treat with α-amylase and pullulanase to digest any contaminating starch.

-

Wash the pellet extensively with water and dry.

-

-

Saeman Hydrolysis (Two-Stage Acid Hydrolysis):

-

Pre-hydrolyze the destarched AIR with 72% (w/w) sulfuric acid at room temperature for 1-3 hours to solubilize crystalline cellulose.

-

Dilute the acid to 1 M or 2 M with water and perform the secondary hydrolysis at 100-121°C for 1-3 hours to cleave glycosidic bonds and release monosaccharides.

-

Neutralize the hydrolysate with barium carbonate or calcium carbonate.

-

-

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

-

Filter the neutralized hydrolysate.

-

Inject the sample onto an HPAEC system equipped with a suitable column (e.g., CarboPac PA20).

-

Elute monosaccharides using an isocratic or gradient sodium hydroxide (B78521) solution.

-

Detect and quantify the sugars using a PAD detector. Compare peak areas to those of known monosaccharide standards (including L-arabinose) to determine molar composition.

-

5.2. In Vitro Assay for α-L-Arabinofuranosidase Activity

This method is used to measure the activity of enzymes that cleave terminal arabinofuranosyl residues.[19][20]

-

Enzyme Source: Purified recombinant protein or a crude protein extract from plant tissue.

-

Substrate: A common chromogenic substrate is p-nitrophenyl α-L-arabinofuranoside (pNPA).

-

Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Reaction Setup:

-

In a microtiter plate or microcentrifuge tube, combine the enzyme solution with the reaction buffer.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the pNPA substrate to a final concentration of 1-5 mM.

-

-

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a high pH solution, such as 1 M sodium carbonate. This stops the enzyme and develops the yellow color of the p-nitrophenolate product.

-

Quantification: Measure the absorbance of the solution at 405 nm using a spectrophotometer or plate reader.

-

Calculation: Calculate the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol. Enzyme activity is typically expressed in units (µmol of product released per minute) per mg of protein.

β-L-arabinofuranose is a vital component of the plant cell wall, contributing significantly to its structural integrity, flexibility, and functional diversity. Its presence in the side chains of pectins and AGPs is not merely structural but is fundamental to processes of cell adhesion, stress tolerance, and sophisticated signaling pathways that regulate plant growth and development. The continued study of the enzymes that synthesize and modify arabinose-containing polymers, using the advanced analytical and genetic tools described, will undoubtedly uncover further intricacies of plant cell wall biology, with potential applications in crop improvement and biomaterial engineering.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adapt" by Omar Zayed [docs.lib.purdue.edu]

- 4. Structural Characterization of Pectic Polysaccharides in the Cell Wall of Stevens Variety Cranberry Using Highly Specific Pectin-Hydrolyzing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.wur.nl [research.wur.nl]

- 6. tandfonline.com [tandfonline.com]

- 7. A role for pectin-associated arabinans in maintaining the flexibility of the plant cell wall during water deficit stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Hemicelluloses | Annual Reviews [annualreviews.org]

- 10. mdpi.com [mdpi.com]

- 11. Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Arabinogalactan Type II Degradation in Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Arabinogalactan Proteins in Plant Roots – An Update on Possible Functions [frontiersin.org]

- 14. Bifidobacterial GH146 β-l-arabinofuranosidase for the removal of β1,3-l-arabinofuranosides on plant glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is indispensable for plant development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Item - The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adaptation - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 17. plantae.org [plantae.org]

- 18. researchgate.net [researchgate.net]

- 19. Cell Wall Modifications in Arabidopsis Plants with Altered α-l-Arabinofuranosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

Unveiling the Sugar-Cleaving Machinery of Our Gut: A Technical Guide to β-L-Arabinofuranosidases in Gut Microbiota

For Immediate Release

A deep dive into the intricate world of the human gut microbiome reveals a class of enzymes crucial for the digestion of complex plant fibers: β-L-arabinofuranosidases. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, characterization, and function of these pivotal enzymes, offering insights into their potential for therapeutic applications.

The human gut is a complex ecosystem teeming with trillions of microorganisms that play a vital role in human health. A key function of this microbiota is the breakdown of dietary polysaccharides that are indigestible by human enzymes. β-L-arabinofuranosidases are a specific group of glycoside hydrolases that target β-L-arabinofuranosyl linkages present in various plant cell wall components, such as arabinoxylans and pectic arabinans. The activity of these enzymes is essential for releasing arabinose, a five-carbon sugar that can be subsequently fermented by gut bacteria to produce beneficial short-chain fatty acids.

This guide will explore the discovery of β-L-arabinofuranosidases in prominent gut commensals like Bifidobacterium longum and Bacteroides thetaiotaomicron, detailing their classification into various Glycoside Hydrolase (GH) families, including GH127 and GH146. We will present a synthesis of the current knowledge on their enzymatic properties, substrate specificities, and the genetic organization of the Polysaccharide Utilization Loci (PULs) that orchestrate their function.

Data Presentation: Quantitative Analysis of Gut Microbial β-L-Arabinofuranosidases

The enzymatic efficiency of β-L-arabinofuranosidases is a critical aspect of their function. The following tables summarize the key kinetic parameters and substrate specificities of characterized enzymes from gut bacteria, providing a comparative analysis for researchers.

| Enzyme Name | Organism | GH Family | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Specific Activity (U/mg) | Reference |

| HypBA1 | Bifidobacterium longum JCM 1217 | GH127 | β-Ara₂ | 0.85 | 2.0 | 2.35 | 2.1 | [1][2] |

| HypBA1 | Bifidobacterium longum JCM 1217 | GH127 | cis-Ara₂-Hyp-DNS | 0.31 | 6.3 | 20.32 | N/A | [1][2] |

| HypBA1 | Bifidobacterium longum JCM 1217 | GH127 | cis-Ara-Hyp-DNS | 0.43 | 0.013 | 0.03 | N/A | [1][2] |

| Bll3HypBA1 | Bifidobacterium longum subsp. longum JCM 1217 | GH146 | Araf-β1,3-Araf-α-OMe | N/D | N/D | N/D | N/D | [3] |

| Bll3HypBA1 | Bifidobacterium longum subsp. longum JCM 1217 | GH146 | Araf-β1,2-Araf-α-OMe | N/D | N/D | N/D | N/D | [3] |

| Bll3HypBA1 | Bifidobacterium longum subsp. longum JCM 1217 | GH146 | Araf-β1,5-Araf-α-OMe | No activity | No activity | No activity | No activity | [3] |

N/A: Not available in the cited literature. N/D: Not determined.

Experimental Protocols: Methodologies for Studying β-L-Arabinofuranosidases

The characterization of novel β-L-arabinofuranosidases requires a suite of biochemical and molecular biology techniques. This section provides a synthesized overview of the key experimental protocols cited in the literature.

Cloning, Expression, and Purification of Recombinant β-L-Arabinofuranosidases

Objective: To produce and purify recombinant β-L-arabinofuranosidase for biochemical characterization.

Protocol Summary:

-

Gene Amplification: The gene encoding the putative β-L-arabinofuranosidase is amplified from the genomic DNA of the target gut bacterium (e.g., Bifidobacterium longum) using specific primers.

-

Vector Ligation: The amplified gene is ligated into an expression vector, often containing a tag (e.g., His-tag) for affinity purification.

-

Transformation: The recombinant plasmid is transformed into a suitable expression host, such as Escherichia coli.

-

Protein Expression: The expression of the recombinant protein is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like size-exclusion chromatography if necessary.[1][4]

Enzyme Activity Assay

Objective: To determine the enzymatic activity of the purified β-L-arabinofuranosidase.

Protocol Summary:

-

Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, a suitable buffer at the optimal pH, and a chromogenic substrate (e.g., p-nitrophenyl-β-L-arabinofuranoside) or a natural oligosaccharide substrate.

-

Incubation: The reaction is incubated at the optimal temperature for a defined period.

-

Reaction Termination: The reaction is stopped, often by adding a high pH solution (e.g., Na₂CO₃) if using a p-nitrophenyl-based substrate.

-

Quantification: The amount of product released (e.g., p-nitrophenol) is quantified spectrophotometrically at a specific wavelength (e.g., 405 nm). For natural substrates, the released arabinose can be quantified using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[1][2] One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.

Substrate Specificity Determination

Objective: To identify the range of substrates that the enzyme can hydrolyze.

Protocol Summary:

-

Substrate Panel: A variety of potential substrates, including different arabinooligosaccharides with varying linkages and degrees of polymerization, as well as other glycosides, are used.

-

Enzymatic Reaction: The purified enzyme is incubated with each substrate under optimal conditions.

-

Product Analysis: The reaction products are analyzed using techniques like thin-layer chromatography (TLC) or HPAEC-PAD to identify the liberated monosaccharides or smaller oligosaccharides.[1][2]

Determination of Kinetic Parameters

Objective: To determine the Michaelis-Menten kinetic parameters (K_m and k_cat) of the enzyme for a specific substrate.

Protocol Summary:

-

Varying Substrate Concentrations: Enzyme activity is measured at a range of substrate concentrations, keeping the enzyme concentration constant.

-

Initial Velocity Measurement: The initial reaction velocities (v₀) are determined for each substrate concentration.

-

Data Analysis: The data are fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate the K_m and V_max values. The turnover number (k_cat) is then calculated from V_max and the enzyme concentration.[1][2]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the function and regulation of β-L-arabinofuranosidases in the gut microbiota.

Caption: Enzymatic degradation of arabinoxylan by gut microbiota.

Caption: Experimental workflow for characterizing a PUL-encoded enzyme.

Caption: Simplified model of PUL transcriptional regulation in Bacteroides.

References

- 1. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 PROTEIN FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifidobacterial GH146 β-l-arabinofuranosidase for the removal of β1,3-l-arabinofuranosides on plant glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Functional Characterization of a Novel α-l-Arabinofuranosidase from Bifidobacterium longum B667 - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Arabinosylation of Extensins: A Technical Guide to the Distribution of β-L-Arabinofuranosyl Residues

For Researchers, Scientists, and Drug Development Professionals

Abstract